molecular formula C12H11NO5 B8655690 2,4-Pentanedione, 3-(2-nitrobenzoyl)- CAS No. 58130-13-5

2,4-Pentanedione, 3-(2-nitrobenzoyl)-

Cat. No.: B8655690
CAS No.: 58130-13-5
M. Wt: 249.22 g/mol
InChI Key: BCRPUBPRQSGJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Pentanedione, 3-(2-nitrobenzoyl)- is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

58130-13-5

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

3-(2-nitrobenzoyl)pentane-2,4-dione

InChI

InChI=1S/C12H11NO5/c1-7(14)11(8(2)15)12(16)9-5-3-4-6-10(9)13(17)18/h3-6,11H,1-2H3

InChI Key

BCRPUBPRQSGJFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-nitrobenzoyl chloride (500 mg) with 4-trimethylsilanyloxy-pent-3-en-2-one (540 mg) was stirred at 140° C. for 5 min. The reaction solution was cooled to room temperature and was then purified by column chromatography using acetone-hexane to give 3-(2-nitro-benzoyl)-pentane-2,4-dione (143 mg, yield 20%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Magnesium ethoxide was generated by refluxing ethanol (50 mL) with 1.2 g (50 mmol) Magnesium turnings for 3 days. The ethanol was removed under reduced 10 pressure, and 50 mL of toluene was added, followed by dropwise addition of 5 g (50 mmol) of 2,5-pentanedione. The reaction mixture was stirred at room temperature for two hours and then at 70° C. for one hour, and then cooled to −10° C. A solution of 9.27 g (50 mmol) of 2-nitrobenzoyl chloride in 20 mL of toluene was added dropwise, and the solution was stirred at ambient temperature for 18 hours. The reaction mixture was 15 poured into a mixture of ice and 1N HCl, and the resulting solution was extracted with ethyl acetate. The organic layert was washed with brine, dried (MgSO4) filtered and concentrated to dryness under reduced pressure to afford 12.23 g of 3-(2-nitro-benzoyl)-pentane-2,4-dione
Name
Magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.27 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

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